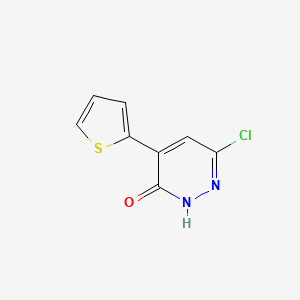

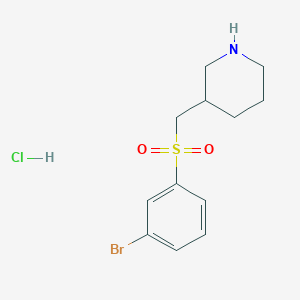

3-((Cyclohexylmethyl)sulfonyl)azetidine

概要

説明

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are considered remarkable due to their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They have been used in various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia . It is strongly basic compared to most secondary amines . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .科学的研究の応用

Pharmaceutical and Medicinal Significance of Sulfur (SVI)-Containing Motifs

Sulfur-based moieties, especially sulfonyl or sulfonamide-based analogs, have demonstrated a variety of pharmacological properties. The structural diversity of sulfonamides has been useful in discovering new therapeutic agents, with over 150 FDA-approved sulfur-based drugs available for treating diseases due to their therapeutic power. These compounds are actively researched for their antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antimalarial, anticancer, and other medicinal properties (Zhao et al., 2018).

Advances in Sulfonamide Analogues

N-sulfonylamino azinones, as a class of sulfonamide analogs, have been extensively investigated for their biological activities, showing promise in diuretic, antihypertensive, anti-inflammatory, and anticancer applications. The development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones for treating neurological disorders such as epilepsy and schizophrenia highlights the ongoing innovation in sulfonamide chemistry (Elgemeie et al., 2019).

Sulfonamide Inhibitors in Therapeutic Patents

The role of sulfonamides extends into therapeutic patents, showcasing their utility as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. The enduring relevance of primary sulfonamides in drug development underlines their importance in addressing conditions like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Biodegradation of Environmental Pollutants

Research also extends to the environmental impacts of sulfonamides, particularly their presence in the environment due to agricultural activities and the resultant microbial resistance, which poses potential human health hazards. This underscores the need for responsible use and disposal of sulfonamide-based drugs to mitigate environmental and health risks (Baran et al., 2011).

作用機序

Safety and Hazards

While specific safety and hazard information for “3-((Cyclohexylmethyl)sulfonyl)azetidine” was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, Pyridine-3-sulfonyl chloride hydrochloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

将来の方向性

Azetidines have shown remarkable potential in various fields such as medicinal chemistry, polymer chemistry, and more . Future research directions could involve exploring new synthetic strategies, expanding the scope of their applications, and investigating their reactivity and mechanism of action in greater detail .

特性

IUPAC Name |

3-(cyclohexylmethylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBQROGTSJMNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Cyclohexylmethyl)sulfonyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)

![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)

![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)